[4-(4-chlorophenyl)-4-hydroxypiperidino](3-isopropyl-1-phenyl-1H-pyrazol-5-yl)methanone
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Overview
Description
4-(4-chlorophenyl)-4-hydroxypiperidinomethanone: is a complex heterocyclic compound with an intriguing structure. Let’s break it down:
Core Structure: The compound consists of several fused rings
Preparation Methods
Chemical Reactions Analysis
Let’s explore the reactions:
Electrophilic Substitution: Due to its aromatic nature, indole readily undergoes electrophilic substitution reactions. For example, halogenation, nitration, and Friedel-Crafts acylation.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Oxidation: Oxidation of the alcohol can lead to the ketone.
Substitution: The chlorine-substituted phenyl group can participate in various substitution reactions.
Common reagents include Lewis acids (such as AlCl₃), strong bases (like NaOH), and reducing agents (e.g., NaBH₄).
Scientific Research Applications
This compound’s diverse biological activities have attracted research interest:
Mechanism of Action
The exact mechanism remains an active area of investigation. interactions with cellular receptors and pathways likely play a role in its effects.
Comparison with Similar Compounds
While I don’t have specific data on similar compounds, indole derivatives share features with other heterocyclic molecules. Researchers often compare their activities and structural uniqueness.
Properties
Molecular Formula |
C24H26ClN3O2 |
---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-(2-phenyl-5-propan-2-ylpyrazol-3-yl)methanone |
InChI |
InChI=1S/C24H26ClN3O2/c1-17(2)21-16-22(28(26-21)20-6-4-3-5-7-20)23(29)27-14-12-24(30,13-15-27)18-8-10-19(25)11-9-18/h3-11,16-17,30H,12-15H2,1-2H3 |
InChI Key |
BYBSHVFDLBAUDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1)C(=O)N2CCC(CC2)(C3=CC=C(C=C3)Cl)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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